Frenolicin

Übersicht

Beschreibung

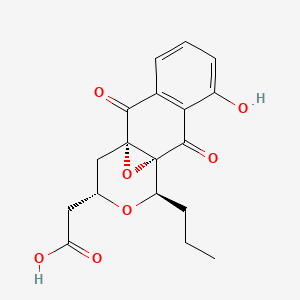

Frenolicin is a naturally occurring antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus. It belongs to the class of pyranonaphthoquinone antibiotics and has a molecular formula of C18H16O6. This compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Frenolicin can be synthesized through a polyketide biosynthetic pathway. The biosynthesis involves the assembly of a benzoisochromanequinone core, which is a characteristic structure of pyranonaphthoquinones. The process typically involves the use of type II polyketide synthases, which catalyze the formation of the carbon skeleton from simple acyl-CoA precursors .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces roseofulvus. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The extraction process may involve solvent extraction, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Frenolicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Frenolicin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis and for the development of synthetic analogs.

Biology: Investigated for its role in inhibiting specific enzymes such as peroxiredoxin 1 and glutaredoxin 3.

Medicine: Explored for its potential as an anticancer agent due to its ability to induce reactive oxygen species and inhibit tumor growth.

Industry: Potential use as an agrochemical fungicide for controlling plant pathogens.

Wirkmechanismus

Frenolicin exerts its effects by selectively inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in reactive oxygen species within cells, which in turn triggers apoptosis and inhibits tumor growth. The compound also affects the mTORC1/4E-BP1 signaling pathway, which is crucial for cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Frenolicin is part of the pyranonaphthoquinone family, which includes compounds such as:

Griseusin: Another pyranonaphthoquinone with similar anticancer properties.

Doxorubicin: A well-known anthracycline antibiotic with potent anticancer activity.

Oxytetracycline: An antibiotic with a similar polyketide backbone but different biological activities.

This compound is unique due to its selective inhibition of peroxiredoxin 1 and glutaredoxin 3, which distinguishes it from other compounds in its class .

Biologische Aktivität

Frenolicins, particularly frenolicin B, are a group of naturally occurring compounds produced by Streptomyces species, notable for their diverse biological activities. This article delves into the various aspects of the biological activity of this compound, including its anticancer, antiparasitic, and antimicrobial properties, supported by data tables and research findings.

Overview of Frenolicins

Frenolicins are pyranonaphthoquinones that have garnered attention for their potential therapeutic applications. They are primarily recognized for their anticoccidial properties but have also shown promise in cancer treatment and as antifungal agents.

Anticancer Activity

Research has demonstrated that this compound B exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is linked to its ability to inhibit key antioxidant proteins such as peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leading to increased reactive oxygen species (ROS) levels and subsequent cancer cell death.

Cytotoxicity Assays

A study assessed the cytotoxicity of this compound B against non-small cell lung carcinoma A549 cells. The results indicated moderate cytotoxicity with an IC50 value ranging from 0.28 to 5.77 µM for known frenolicins:

| Compound | IC50 (µM) |

|---|---|

| This compound C | 0.28 |

| This compound D | 1.50 |

| This compound B | 5.77 |

| New Isolates | >80 |

This data suggests that while some known frenolicins are effective, new analogues may lack potency .

Antiparasitic Activity

This compound B has been investigated for its efficacy against malaria, specifically targeting Plasmodium falciparum and Plasmodium berghei. In vitro studies revealed that this compound B inhibited parasite growth with IC50 values between 600-800 nM across different strains:

| Strain | IC50 (nM) |

|---|---|

| HB3 | 600 |

| Dd2 | 700 |

| 7G8 | 800 |

In vivo studies using a murine model demonstrated a dose-dependent reduction in parasitemia levels, with significant effects observed at doses of 63 mg/kg:

| Dose (mg/kg/day) | Parasitemia (%) ± SD | Number of Mice Cured/Total |

|---|---|---|

| Vehicle | 31 ± 6.4 | 0/5 |

| 10 | 39 ± 13 | 0/5 |

| 20 | 37 ± 6.3 | 0/5 |

| 40 | 33 ± 19 | 1/5 |

| 63 | 15 ± 16 | 2/5 |

| Piperaquine (2.5) | 1.4 ± 0.7 | 2/5 |

These results indicate that while this compound B shows potential as an antimalarial agent, it is less effective than standard treatments like piperaquine .

Antimicrobial Activity

Frenolicins also exhibit antimicrobial properties against various pathogens. Studies have shown their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is attributed to their ability to disrupt cellular processes in bacteria.

Eigenschaften

IUPAC Name |

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAAOHQLUUTRQ-KSVPUCKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433578 | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-07-1 | |

| Record name | Frenolicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.